molecular formula C8H8BrNO2 B13571414 2-(6-Bromopyridin-2-yl)propanoicacid

2-(6-Bromopyridin-2-yl)propanoicacid

Cat. No.: B13571414
M. Wt: 230.06 g/mol
InChI Key: HFAZXRKSBKAZBQ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)propanoic acid is a pyridine derivative with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is known for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromopyridine with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of 2-(6-Bromopyridin-2-yl)propanoic acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(6-Bromopyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridin-2-yl)propanoic acid
  • 2-(6-Fluoropyridin-2-yl)propanoic acid
  • 2-(6-Iodopyridin-2-yl)propanoic acid

Uniqueness

2-(6-Bromopyridin-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated counterparts. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-3-2-4-7(9)10-6/h2-5H,1H3,(H,11,12)

InChI Key

HFAZXRKSBKAZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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